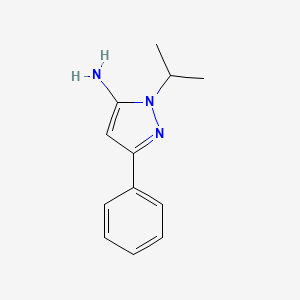

N-methyl-1-phenylpiperidin-3-amine

Overview

Description

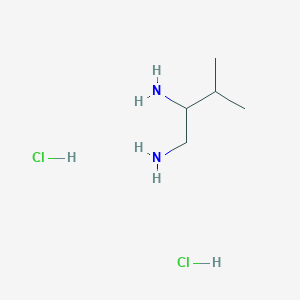

N-methyl-1-phenylpiperidin-3-amine is a compound with the molecular weight of 190.29 . It is a liquid at room temperature .

Synthesis Analysis

Piperidine derivatives, such as N-methyl-1-phenylpiperidin-3-amine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The IUPAC name for N-methyl-1-phenylpiperidin-3-amine is N-methyl-1-phenyl-3-piperidinamine . The InChI code for this compound is 1S/C12H18N2/c1-13-11-6-5-9-14 (10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The top reaction types seen in that survey were the following: (a) amide formation (16% of all reactions), (b) heterocycle formation (7.4%), © N-arylation (6.3%), (d) CO2H deprotection (5.4%), (e) N-alkylation (5.3%), (f) reductive amination (5.3%), and (g) N-Boc deprotection (4.9%) .Physical And Chemical Properties Analysis

N-methyl-1-phenylpiperidin-3-amine is a liquid at room temperature . It has a molecular weight of 190.29 .Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) effectively mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds. These processes are essential for degrading aromatic and aliphatic amines, N-containing dyes, and pesticides, which are resistant to conventional degradation methods. AOPs like ozone and Fenton processes are highlighted for their high reactivity towards most amines, dyes, and pesticides. Their degradation is sensitive to pH, and hybrid methods under optimized conditions show synergistic effects, tailored for specific effluents (Bhat & Gogate, 2021).

Computational Modeling of CO2 Capture by Aqueous Amines

Computational methods play a crucial role in understanding the reactions between carbon dioxide and aqueous organic amines for CO2 capture. This review emphasizes the importance of selecting appropriate quantum chemical methods, solvent models, and other factors to ensure accurate calculations. It discusses the experimental studies on amine-CO2 equilibria, kinetics, and the design of more efficient carbon capture agents, highlighting the utility of computational simulations in this field (Yang et al., 2017).

Formation and Destruction of N-Nitrosodimethylamine in Water

This review provides insights into the mechanism of formation of N-nitrosodimethylamine (NDMA) in water and the kinetics of reactions of NDMA precursors with various disinfectants. Understanding the formation mechanisms and identifying effective destruction methods, including biodegradation, reduction, and oxidation, are crucial for mitigating NDMA in treated water. The findings suggest that the moieties of dimethylamine and tertiary amine in nitrogen-containing precursors are major sources of NDMA formation potentials in treated water (Sharma, 2012).

Separation of Niobium and Tantalum by Solvent Extraction

The review focuses on the solvent extraction systems for the separation of Nb(V) and Ta(V) from leach liquors, emphasizing the effectiveness of acidic, neutral extractants, and amines in the presence of hydrofluoric acid. It highlights the challenges and advantages of different extraction systems, including the promising role of neutral extractants and amines in achieving efficient separation and extraction of these metals. This comprehensive analysis provides valuable insights for the development of more effective separation techniques (Nguyen & Lee, 2018).

Mechanism of Action

Target of Action

N-methyl-1-phenylpiperidin-3-amine is a piperidine derivative . Piperidine derivatives are known to have a wide range of biological activities and are used in various therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety information for N-methyl-1-phenylpiperidin-3-amine includes pictograms GHS05,GHS07 with the signal word “Danger”. Hazard statements include H302,H315,H318,H335. Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P310,P312,P330,P332+P313,P362,P403+P233,P405,P501 .

properties

IUPAC Name |

N-methyl-1-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPVWLVXLUKASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)

![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)